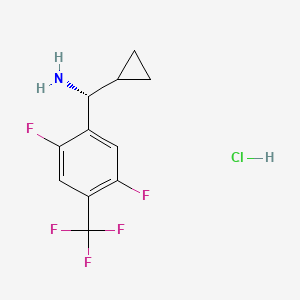
(R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, difluoro and trifluoromethyl substituents on a phenyl ring, and a methanamine moiety, all of which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves multiple steps, starting from readily available precursorsThe final step typically involves the formation of the methanamine moiety and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the methanamine moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorinated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in fluorination reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine
- (S)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine
- 2,5-Difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride
Uniqueness
®-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride stands out due to its specific stereochemistry and the presence of both difluoro and trifluoromethyl groups, which impart unique chemical and biological properties. These features make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H11ClF5N |
|---|---|
Molekulargewicht |
287.65 g/mol |
IUPAC-Name |
(R)-cyclopropyl-[2,5-difluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H10F5N.ClH/c12-8-4-7(11(14,15)16)9(13)3-6(8)10(17)5-1-2-5;/h3-5,10H,1-2,17H2;1H/t10-;/m1./s1 |
InChI-Schlüssel |
YQWKROYBDFLUOG-HNCPQSOCSA-N |
Isomerische SMILES |
C1CC1[C@H](C2=CC(=C(C=C2F)C(F)(F)F)F)N.Cl |
Kanonische SMILES |
C1CC1C(C2=CC(=C(C=C2F)C(F)(F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


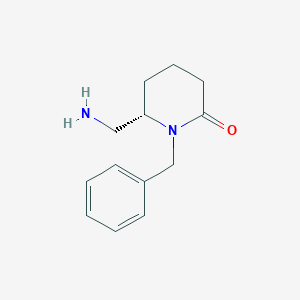
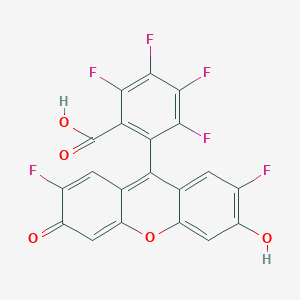
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine](/img/structure/B13332200.png)
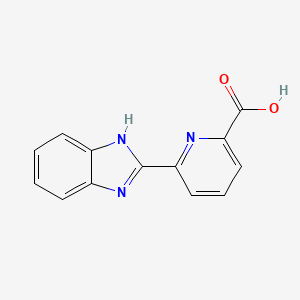
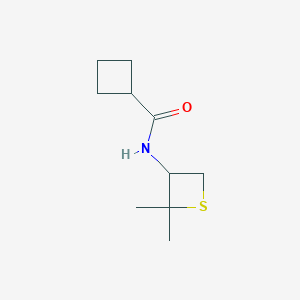
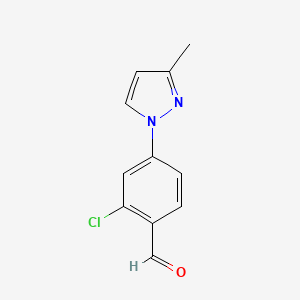
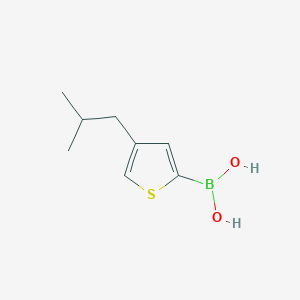
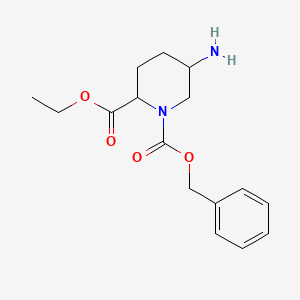
![3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13332250.png)
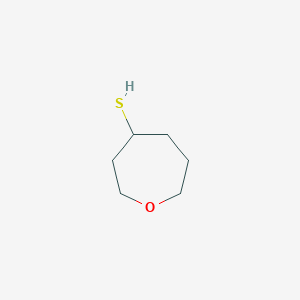
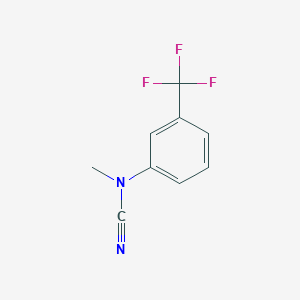
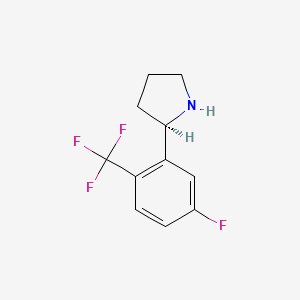
![2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13332272.png)

